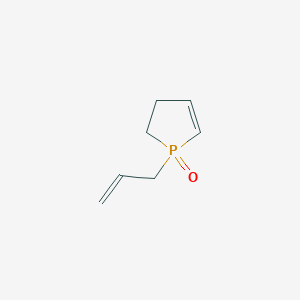
1-(Prop-2-en-1-yl)-2,3-dihydro-1H-1lambda~5~-phosphol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Prop-2-en-1-yl)-2,3-dihydro-1H-1lambda~5~-phosphol-1-one is a unique organophosphorus compound characterized by its phospholane ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Prop-2-en-1-yl)-2,3-dihydro-1H-1lambda~5~-phosphol-1-one typically involves the reaction of allyl halides with phospholane derivatives under controlled conditions. One common method includes the use of allyl bromide and a phospholane precursor in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Prop-2-en-1-yl)-2,3-dihydro-1H-1lambda~5~-phosphol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) to form phosphine oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield phospholane derivatives.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles, leading to the formation of substituted phospholanes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mCPBA, acetic acid.
Reduction: LiAlH4, sodium borohydride (NaBH4), ethanol.
Substitution: Allyl bromide, potassium carbonate, THF, DMF.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phospholane derivatives.
Substitution: Substituted phospholanes.
Applications De Recherche Scientifique
1-(Prop-2-en-1-yl)-2,3-dihydro-1H-1lambda~5~-phosphol-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 1-(Prop-2-en-1-yl)-2,3-dihydro-1H-1lambda~5~-phosphol-1-one involves its interaction with molecular targets through its phospholane ring. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to undergo various chemical transformations allows it to modulate biological pathways, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
1-(Prop-2-en-1-yl)-2,3-dihydro-1H-1lambda~5~-phosphol-1-one: shares similarities with other phospholane derivatives, such as:
Propriétés
Numéro CAS |
63525-59-7 |
|---|---|
Formule moléculaire |
C7H11OP |
Poids moléculaire |
142.14 g/mol |
Nom IUPAC |
1-prop-2-enyl-2,3-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C7H11OP/c1-2-5-9(8)6-3-4-7-9/h2-3,6H,1,4-5,7H2 |
Clé InChI |
XUQKELMBAMEELS-UHFFFAOYSA-N |
SMILES canonique |
C=CCP1(=O)CCC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene](/img/structure/B14513380.png)
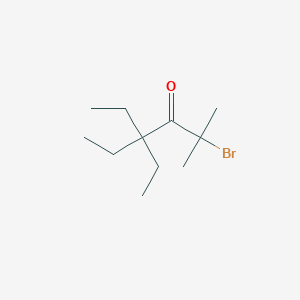
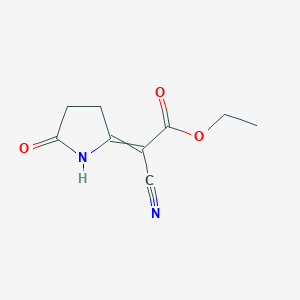

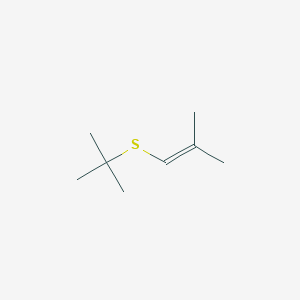
![N-[6-(benzylamino)-6-oxohexyl]acrylamide](/img/structure/B14513400.png)
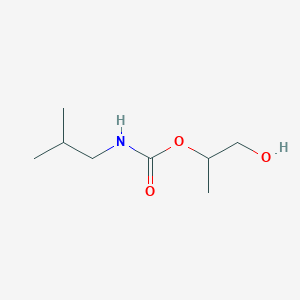
![5-{4-[3,5-Bis(4-bromobutoxy)phenoxy]butoxy}benzene-1,3-diol](/img/structure/B14513424.png)
![2-{[(5-Methylthiophen-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B14513426.png)
![(2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}propane-1,2-diol](/img/structure/B14513439.png)
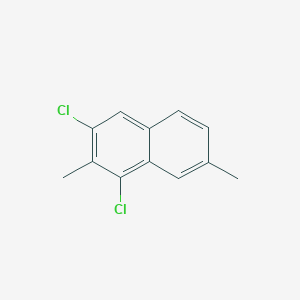
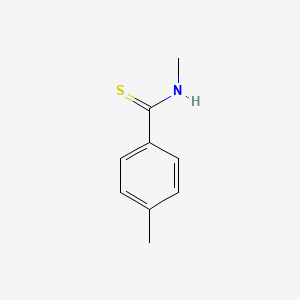
![(1S)-5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one](/img/structure/B14513475.png)
